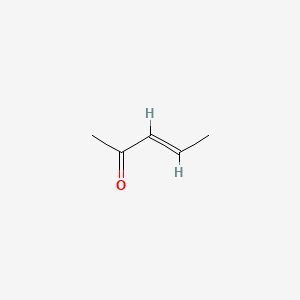
3-(2,4,6-trichlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trichlorophenyl)propanoic acid (TCPA) is a synthetic organic compound that has been used in various scientific research applications. It is a chlorinated aromatic acid and has been used as a starting material for the synthesis of various compounds. In addition, TCPA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it has been suggested that 3-(2,4,6-trichlorophenyl)propanoic acid may act as a scavenger of reactive oxygen species, which could explain its antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4,6-trichlorophenyl)propanoic acid are not well understood. However, it has been suggested that 3-(2,4,6-trichlorophenyl)propanoic acid may have anti-inflammatory and anti-cancer properties. In addition, 3-(2,4,6-trichlorophenyl)propanoic acid has been reported to have antifungal and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,4,6-trichlorophenyl)propanoic acid in laboratory experiments include its low cost and its availability in various forms. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 3-(2,4,6-trichlorophenyl)propanoic acid in laboratory experiments is that it is highly toxic and should be handled with care.
Direcciones Futuras
The future directions for research on 3-(2,4,6-trichlorophenyl)propanoic acid include further studies on its biochemical and physiological effects in order to better understand its potential therapeutic applications. In addition, further research is needed to explore its potential use as an antioxidant and corrosion inhibitor. Finally, further studies are needed to investigate the mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid and to identify potential new applications of the compound.
Métodos De Síntesis
3-(2,4,6-trichlorophenyl)propanoic acid can be synthesized by a two-step synthesis method. The first step is to react 2,4,6-trichlorophenol with acetic anhydride in the presence of pyridine. This reaction yields 3-(2,4,6-trichlorophenyl)propionic acid. The second step is to hydrolyze the 3-(2,4,6-trichlorophenyl)propionic acid with aqueous sodium hydroxide to yield 3-(2,4,6-trichlorophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(2,4,6-trichlorophenyl)propanoic acid has been used in various scientific research applications, such as in the synthesis of various compounds, including pharmaceuticals, pesticides, and herbicides. It has also been used as an intermediate in the synthesis of a variety of other compounds. In addition, 3-(2,4,6-trichlorophenyl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as an antioxidant.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4,6-trichlorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,6-trichlorophenol", "propionic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "1. Conversion of 2,4,6-trichlorophenol to 2,4,6-trichlorophenyl propionate by reacting with propionic acid in the presence of thionyl chloride.", "2. Hydrolysis of 2,4,6-trichlorophenyl propionate to 3-(2,4,6-trichlorophenyl)propanoic acid by reacting with sodium hydroxide.", "3. Acidification of the reaction mixture with hydrochloric acid.", "4. Extraction of the product with diethyl ether.", "5. Washing of the organic layer with sodium bicarbonate solution.", "6. Drying of the organic layer with anhydrous magnesium sulfate.", "7. Removal of the solvent by evaporation to obtain the final product." ] } | |
Número CAS |
1191993-10-8 |
Nombre del producto |
3-(2,4,6-trichlorophenyl)propanoic acid |
Fórmula molecular |
C9H7Cl3O2 |
Peso molecular |
253.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




